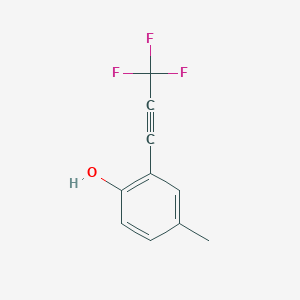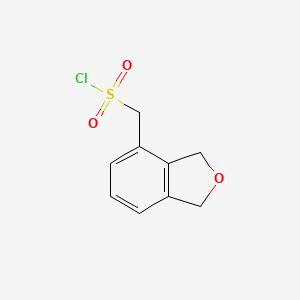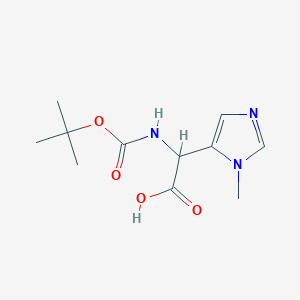
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid is a synthetic organic compound that features both an imidazole ring and a tert-butoxycarbonyl (Boc) protecting group. Compounds like this are often used in peptide synthesis and medicinal chemistry due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl group: This is usually done by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with acetic acid: The final step involves coupling the Boc-protected imidazole derivative with acetic acid or its derivatives under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
化学反応の分析
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring is less common but can be achieved using strong reducing agents.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Deprotected amine derivatives.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with imidazole-containing compounds.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
作用機序
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In medicinal chemistry, its imidazole ring may interact with biological targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2-(tert-Butoxycarbonylamino)-2-(1H-imidazol-4-yl)acetic acid: Similar structure but with a different position of the imidazole ring.
N-Boc-1-methyl-1H-imidazole-5-carboxylic acid: Contains a carboxylic acid group instead of an acetic acid moiety.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid is unique due to its specific combination of a Boc-protected amino group and an imidazole ring, which provides stability and reactivity suitable for various synthetic and research applications.
特性
分子式 |
C11H17N3O4 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
2-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-6-14(7)4/h5-6,8H,1-4H3,(H,13,17)(H,15,16) |
InChIキー |
CZXFNLMSXWRADH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CN=CN1C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


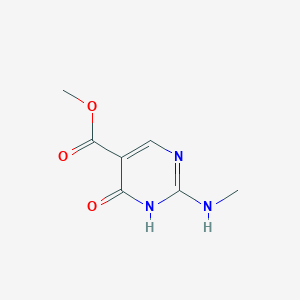
![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)
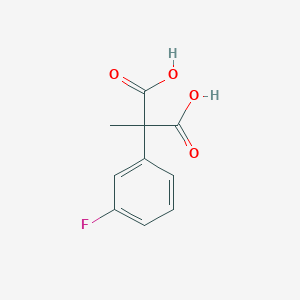
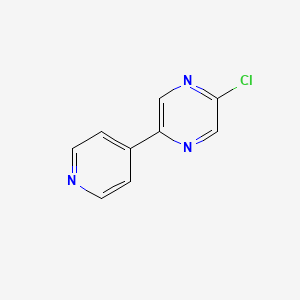
![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)

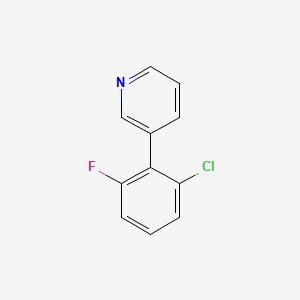
![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
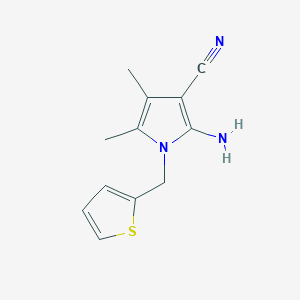
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)

